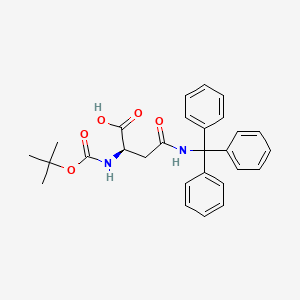

Boc-D-Asn(Trt)-OH

Description

Contextualization within Protected Amino Acid Chemistry

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. wikipedia.orgnih.gov To control the sequence and prevent unwanted side reactions during synthesis, the reactive groups of the amino acids must be temporarily blocked or "protected." biosynth.compeptide.com The alpha-amino group and any reactive side chains are fitted with protecting groups that can be selectively removed at different stages of the synthesis. peptide.com

The two most common strategies in SPPS are the Boc/benzyl and the Fmoc/tert-butyl approaches. wikipedia.org Boc-D-Asn(Trt)-OH falls under the Boc/benzyl strategy, where the Boc group serves as a temporary N-terminal protecting group, and the trityl group protects the asparagine side chain. wikipedia.org The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the trityl group, along with the peptide's linkage to the resin support, requires a strong acid such as hydrogen fluoride (B91410) (HF) for cleavage. wikipedia.orgnih.gov

The use of the trityl group on the asparagine side chain offers a significant advantage by increasing the solubility of the amino acid derivative. sigmaaldrich.compeptide.com Unprotected or poorly protected asparagine derivatives often exhibit low solubility in the organic solvents used in SPPS, which can lead to incomplete reactions and lower yields. peptide.comgoogle.com The bulky trityl group helps to overcome this issue, ensuring efficient coupling reactions. sigmaaldrich.compeptide.com

Significance of D-Amino Acid Derivatives in Biomolecule Synthesis

While the vast majority of naturally occurring proteins and peptides are composed of L-amino acids, the incorporation of their stereoisomers, D-amino acids, has become an important strategy in the design of novel biomolecules. lifetein.com Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes, which readily recognize and cleave peptide bonds formed by L-amino acids. lifetein.com This increased stability can significantly prolong the half-life of peptide-based drugs in the body.

Furthermore, the inclusion of D-amino acids can influence the three-dimensional structure of a peptide, leading to unique conformations that may exhibit altered or improved biological activity. lifetein.com For instance, mirror-image peptides, composed entirely of D-amino acids, can sometimes retain the binding properties of their all-L counterparts while being resistant to proteases. lifetein.com Therefore, D-amino acid derivatives like Boc-D-Asn(Trt)-OH are valuable tools for medicinal chemists seeking to develop more robust and effective therapeutic peptides. chemicalbook.commedchemexpress.com

Historical Development of Asparagine Protection Strategies in Peptide Synthesis

The effective protection of the asparagine side-chain amide has been a persistent challenge in peptide synthesis. The primary side reaction associated with asparagine is the dehydration of the amide to a nitrile group during the activation step of the coupling reaction, particularly when using carbodiimide (B86325) reagents. peptide.com Another significant issue is the formation of aspartimide, which can occur upon repeated exposure to basic conditions, as seen in the Fmoc/tBu strategy. sigmaaldrich.com

Early peptide synthesis often proceeded without side-chain protection for asparagine, leading to the aforementioned side reactions and reduced purity of the final peptide. Over the years, various protecting groups have been developed to mitigate these problems. The dimethoxybenzhydryl (Mbh) group was an early attempt, but it required harsh cleavage conditions and often gave poor yields. google.com The xanthyl (Xan) group is commonly used in Boc chemistry, while the trityl (Trt) group has become the preferred choice for Fmoc chemistry due to its lability under acidic conditions. peptide.com

The introduction of the trityl group for asparagine side-chain protection, as seen in Boc-D-Asn(Trt)-OH and its L-counterpart, represented a significant advancement. sigmaaldrich.com The trityl group effectively prevents nitrile formation and improves solubility, leading to higher coupling efficiencies and purer peptide products. sigmaaldrich.compeptide.com The development of such robust protecting group strategies has been instrumental in enabling the synthesis of complex and challenging peptide sequences.

Physicochemical Properties of Boc-D-Asn(Trt)-OH

| Property | Value | Source(s) |

| CAS Number | 210529-01-4 | ruifuchemical.comchemicalbook.comechemi.com |

| Molecular Formula | C28H30N2O5 | ruifuchemical.comechemi.com |

| Molecular Weight | 474.55 g/mol | ruifuchemical.comsigmaaldrich.comglentham.com |

| Appearance | White to off-white powder | ruifuchemical.comomizzur.com |

| Melting Point | 201.0 - 205.0 °C | ruifuchemical.comomizzur.comchemsrc.com |

| Purity (HPLC) | >98.0% | ruifuchemical.com |

| Storage Temperature | 2-8 °C | ruifuchemical.comchemdad.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodological Procurement of Boc D Asn Trt Oh for Research Applications

Strategies for Stereoselective Synthesis of D-Asparagine Derivatives

The synthesis of Boc-D-Asn(Trt)-OH begins with the procurement of the D-enantiomer of asparagine. As the L-isomers are the naturally occurring and more common forms of amino acids, specific stereoselective methods are required to obtain the D-configuration.

One effective strategy involves the enzymatic resolution of a racemic mixture of N-acylated asparagine derivatives. A patented process describes the use of proteases, such as those from Bacillus species, to selectively hydrolyze the L-enantiomer of an N-acyl-asparagine ester from a racemic mixture. google.com The unreacted D-asparagine ester can then be isolated with high enantiomeric purity. The process typically involves the following steps:

Racemate Preparation : Synthesis of a racemic mixture of an N-protected asparagine ester (e.g., N-benzyloxycarbonyl-D,L-asparagine methyl ester).

Enzymatic Hydrolysis : Incubation of the racemic ester mixture with a specific protease in an aqueous system, often with an organic co-solvent, at a controlled pH (typically 6.0-7.5). The enzyme selectively catalyzes the hydrolysis of the L-ester to the corresponding L-acid. google.com

Separation : The desired D-ester remains unreacted and can be separated from the hydrolyzed L-acid by extraction with a suitable organic solvent like dichloromethane (B109758). google.com

Hydrolysis : The isolated N-protected D-asparagine ester is then hydrolyzed to yield N-protected D-asparagine.

Another approach is the use of D-aminopeptidase from organisms like Ochrobactrum anthropi, which can stereoselectively synthesize D-amino acid amides from racemic amino acid esters. pu-toyama.ac.jp Furthermore, enzymatic cascades have been developed to convert L-amino acids into their D-isomers, involving an L-amino acid oxidase to produce a keto acid intermediate, followed by stereoselective amination by a D-amino acid dehydrogenase. nih.gov

Installation of N-alpha-tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino function in peptide synthesis due to its stability under a wide range of conditions and its facile removal with mild acids. organic-chemistry.orgrsc.org The installation of the Boc group onto the α-amino group of D-asparagine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com

The general mechanism involves the nucleophilic attack of the amino group of D-asparagine on one of the carbonyl carbons of Boc₂O. jk-sci.comvaia.com This forms an unstable tetrahedral intermediate, which then collapses, releasing carbon dioxide, tert-butanol, and the N-Boc protected D-asparagine. The presence of a base is crucial to neutralize the generated acid and to deprotonate the amino group, enhancing its nucleophilicity.

Commonly employed reaction conditions are summarized in the table below.

| Base | Solvent(s) | Temperature | Key Features |

| Triethylamine (TEA) or Pyridine (B92270) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | Standard, widely used conditions. numberanalytics.com |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Room Temperature | DMAP is used as a catalyst, especially for less reactive amines. wikipedia.org |

| Sodium Hydroxide | Water/THF | 0 °C to Room Temp | Aqueous conditions suitable for the amino acid salt. wikipedia.org |

| Triethylamine | Water/Methanol (B129727) | 55 °C | Useful for increasing the solubility of the starting amine. wordpress.com |

The choice of base and solvent system can be optimized to improve yield and purity, depending on the solubility of the starting D-asparagine derivative. numberanalytics.com

Trityl (Trt) Protection of Asparagine Side-Chain Amide

The side-chain amide of asparagine can undergo undesirable side reactions, such as dehydration to a nitrile, during peptide coupling steps. bzchemicals.com To prevent this, the amide nitrogen is protected, often with the bulky trityl (Trt) group. The Trt group is advantageous because it is labile to mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are often used for the final deprotection and cleavage of the peptide from the solid support. lookchem.com

The tritylation of the side-chain amide of N-Boc-D-asparagine is typically performed using trityl chloride (Trt-Cl) in an anhydrous solvent. One common method involves using a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). The reaction proceeds by nucleophilic attack of the side-chain amide nitrogen on the electrophilic carbon of trityl chloride.

Alternatively, tritylation of the asparagine side-chain amide can be achieved under acidic conditions. google.comresearchgate.net For instance, an acid-catalyzed reaction with triphenylmethanol (B194598) in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) has been reported for the tritylation of alcohols and can be extended to amides. researchgate.netresearchgate.net

| Reagent | Catalyst/Base | Solvent | Key Features |

| Trityl chloride (Trt-Cl) | Pyridine or DIPEA | Anhydrous DCM | Common basic conditions, proceeds at room temperature. |

| Triphenylmethanol | Tris(pentafluorophenyl)borane | Dichloromethane | Mild, acid-catalyzed conditions. researchgate.net |

| Triphenylmethanol | Acetic anhydride (B1165640) / Glacial acetic acid | Glacial acetic acid | Acid-catalyzed reaction for tritylation of carboxamides. lookchem.com |

The selective protection of the side-chain amide in the presence of the free α-carboxylic acid is a key step in the synthesis of the final product, Boc-D-Asn(Trt)-OH.

Purification Methodologies for Research-Grade Boc-D-Asn(Trt)-OH

Achieving research-grade purity for Boc-D-Asn(Trt)-OH is essential for its successful application in peptide synthesis. The crude product after synthesis contains not only the desired compound but also unreacted starting materials, reagents, and by-products from side reactions. A combination of purification techniques is often employed.

Crystallization/Recrystallization: This is a common method for purifying solid organic compounds. For protected amino acids, a suitable solvent or solvent system is chosen in which the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble or insoluble at all temperatures. A procedure for the purification of the related compound, Fmoc-Asn(Trt)-OH, involves heating the crude material in toluene, followed by cooling, filtration, and drying under vacuum to yield the purified product. ajpamc.com This suggests that similar solvent-based recrystallization could be effective for Boc-D-Asn(Trt)-OH. Another general method involves precipitating the N-protected amino acid from an alkaline reaction mixture by adding a water-soluble organic solvent and neutralizing with acid. google.com

Chromatography: Chromatographic techniques are powerful for separating complex mixtures based on differential partitioning of components between a stationary phase and a mobile phase.

Normal-Phase Chromatography: This technique utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. It is particularly useful for purifying highly hydrophobic, protected peptides and amino acids that have poor solubility in the aqueous solutions used in reversed-phase chromatography. biotage.com For a protected peptide containing Trt-asparagine, a gradient of methanol in dichloromethane has been successfully used for purification on a silica column. biotage.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide and protected amino acid purification. bachem.com It employs a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.com The components are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

The purity of the final Boc-D-Asn(Trt)-OH product is typically assessed by analytical HPLC and characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and structure.

Advanced Protecting Group Strategies Employing Boc D Asn Trt Oh

Orthogonality of Boc and Trityl Protecting Groups in Multi-Step Syntheses

In peptide synthesis, the concept of "orthogonality" is crucial. It dictates that multiple classes of protecting groups can be removed in any order under specific, non-interfering chemical conditions. iris-biotech.deresearchgate.net This allows for the selective deprotection of one functional group while others remain intact, enabling complex synthetic steps like chain elongation, side-chain modification, or cyclization. iris-biotech.de

The Boc and Trityl groups employed in Boc-D-Asn(Trt)-OH form a functionally orthogonal pair based on their differential lability to acid. The Nα-Boc group is a temporary protecting group designed to be removed at each step of peptide chain elongation. It is labile to moderately acidic conditions. peptide.com In contrast, the side-chain Trityl group is a "permanent" or more stable protecting group, resistant to the mild acidic conditions used for Boc removal but cleavable with strong acids during the final deprotection and cleavage of the peptide from the resin. iris-biotech.desigmaaldrich.com This difference in stability allows the α-amino group to be selectively deprotected for coupling without premature removal of the essential side-chain protection.

The use of a trityl group to protect the side-chain amide of asparagine also serves to increase the solubility of the amino acid derivative and prevent potential side reactions, such as dehydration to a nitrile, during activation. peptide.com

| Protecting Group | Location | Role | Deprotection Condition | Stability |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino Group | Temporary | Moderate Acid (e.g., TFA in DCM) | Stable to base; Labile to strong acid |

| Trt (Trityl) | Side-Chain Amide | Permanent | Strong Acid (e.g., 95% TFA, HF) | Stable to base and moderate acid |

Comparative Analysis of Boc/Bn and Fmoc/tBu Strategies in Relation to D-Asn(Trt) Derivatives

Two primary strategies dominate solid-phase peptide synthesis: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. wikipedia.org The choice between them depends on the target peptide's sequence, complexity, and the presence of sensitive functionalities.

The Boc/Bzl strategy was the original method developed for SPPS. It uses the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based (Bzl) protecting groups for side-chain protection. peptide.comwikipedia.org Both Boc and Bzl groups are removed by acid, so the system is not truly orthogonal; selectivity is achieved through differential kinetics, where the Boc group is removed by moderate acid (e.g., TFA), while the Bzl groups and resin linkage require a very strong acid like anhydrous hydrogen fluoride (B91410) (HF) for final cleavage. peptide.comiris-biotech.de Boc-D-Asn(Trt)-OH is perfectly suited for this strategy, as the Trt group, like Bzl groups, is stable to the repetitive TFA treatments and is removed during the final HF cleavage. wikipedia.org

The Fmoc/tBu strategy is now more common due to its milder reaction conditions. altabioscience.com It represents a truly orthogonal system, using the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) and Trityl (Trt) for side-chain protection. peptide.comwikipedia.org The Nα-Fmoc group is removed with a base, typically piperidine (B6355638) in DMF, while the side-chain groups are removed during the final cleavage from the resin with a strong acid like TFA. wikipedia.orgiris-biotech.de In this context, the analogous building block, Fmoc-D-Asn(Trt)-OH, is widely used. peptide.comiris-biotech.de The Trityl protecting group on the asparagine side chain is fully compatible with the Fmoc/tBu strategy because it is completely stable to the basic conditions used for Fmoc removal. peptide.com

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protection | Boc (Acid-labile) | Fmoc (Base-labile) |

| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM) peptide.com | Base (e.g., 20% piperidine in DMF) wikipedia.org |

| Side-Chain Protection | Acid-labile (e.g., Bzl, Tos) | Acid-labile (e.g., tBu, Trt) |

| D-Asn(Trt) Building Block | Boc-D-Asn(Trt)-OH | Fmoc-D-Asn(Trt)-OH |

| Final Cleavage/Deprotection | Strong acid (e.g., anhydrous HF) wikipedia.org | Strong acid (e.g., 95% TFA with scavengers) iris-biotech.de |

| Orthogonality | Not fully orthogonal (acid/acid selectivity) peptide.comiris-biotech.de | Fully orthogonal (base/acid selectivity) peptide.comwikipedia.org |

Chemical Stability and Selective Deprotection of Boc-D-Asn(Trt)-OH

The successful application of Boc-D-Asn(Trt)-OH in synthesis hinges on the ability to selectively remove its protecting groups with high fidelity.

The deprotection of the Nα-Boc group is a routine step in Boc-based SPPS. It is typically achieved by treating the peptide-resin with a moderately strong acid.

Standard Reagents : The most common reagent for Boc removal is trifluoroacetic acid (TFA), usually at a concentration of 25-50% in an inert solvent like dichloromethane (B109758) (DCM). peptide.comjk-sci.com

Mechanism : The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine (as a TFA salt), carbon dioxide, and a stable tert-butyl cation. jk-sci.com

Neutralization : After Boc removal, the resulting ammonium (B1175870) salt must be neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling reaction. peptide.com

Alternative Methods : While TFA is standard, other acidic conditions can be employed. Lewis acids such as AlCl₃ or ZnBr₂ have been shown to cleave Boc groups, sometimes offering greater selectivity in complex molecules with multiple acid-sensitive groups. acsgcipr.orgthieme-connect.com

The Trityl (Trt) group is substantially more stable to acid than the Boc group and is designed to remain on the asparagine side chain until the final step of the synthesis.

Deprotection Conditions : Removal of the Trt group requires treatment with a strong acid. In the Boc/Bzl strategy, this occurs during the final cleavage with anhydrous HF. In an Fmoc/tBu context, or for final deprotection of a Boc-synthesized peptide cleaved under milder conditions, a high concentration of TFA (typically 90-95%) is used. iris-biotech.depeptide.com

The Role of Scavengers : During acid-mediated deprotection, the cleaved Trityl group forms a stable trityl cation. This electrophilic species can reattach to the peptide or cause side reactions, particularly with sensitive residues like tryptophan or methionine. To prevent this, "scavengers" are included in the cleavage cocktail. uci.edu A common and highly effective scavenger is triisopropylsilane (B1312306) (TIPS), which efficiently reduces the trityl cation. uci.edu Other scavengers like ethanedithiol (EDT) or thioanisole (B89551) may also be used. sigmaaldrich.comsigmaaldrich.com

| Group to Remove | Typical Reagent(s) | Typical Conditions | Purpose |

|---|---|---|---|

| Boc Group | TFA/DCM | 25-50% TFA in DCM, Room Temp | Nα-deprotection for chain elongation |

| Trityl Group | TFA/Scavengers | 95% TFA with 2.5-5% TIPS and/or H₂O | Final side-chain deprotection |

| Both Groups + Resin Cleavage (Boc/Bzl) | Anhydrous HF | HF with scavengers (e.g., anisole) | Final global deprotection and cleavage |

Compound Names

| Abbreviation or Trivial Name | Full Chemical Name |

| Boc-D-Asn(Trt)-OH | Nα-tert-butyloxycarbonyl-D-asparagine(N-β-trityl)-OH |

| Boc | tert-butyloxycarbonyl |

| Trt | Trityl (triphenylmethyl) |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Bzl | Benzyl |

| tBu | tert-butyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| HF | Hydrogen fluoride |

| DIEA | N,N-Diisopropylethylamine |

| TIPS | Triisopropylsilane |

| EDT | Ethanedithiol |

| Fmoc-D-Asn(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine(N-β-trityl)-OH |

Applications of Boc D Asn Trt Oh in Peptide and Peptidomimetic Synthesis Methodologies

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. bachem.compeptide.com Boc-D-Asn(Trt)-OH serves as a fundamental building block in the Boc/Bzl protection strategy of SPPS. peptide.com

Incorporation into Linear Peptide Chains

The primary role of Boc-D-Asn(Trt)-OH is its incorporation into a growing peptide chain to introduce a D-asparagine residue. The synthesis cycle begins with the deprotection of the Nα-Boc group of the resin-bound peptide, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.comnih.gov This is followed by a neutralization step to free the terminal amine for the subsequent coupling reaction. peptide.com The incoming Boc-D-Asn(Trt)-OH is then activated and coupled to the N-terminus of the peptide chain. This cycle of deprotection, neutralization, and coupling is repeated to elongate the peptide. peptide.com The trityl group on the asparagine side chain prevents undesirable side reactions, such as dehydration of the amide to a nitrile, during the activation and coupling steps. sigmaaldrich.compeptide.com It also enhances the solubility of the amino acid derivative. sigmaaldrich.com

Coupling Reagents and Conditions for D-Asparagine Integration

The integration of Boc-D-Asn(Trt)-OH into a peptide sequence requires the activation of its carboxylic acid group to facilitate amide bond formation. A variety of coupling reagents and conditions are employed to achieve efficient and racemization-free coupling.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. luxembourg-bio.combachem.com Uronium/aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are also highly effective, particularly for challenging couplings. luxembourg-bio.comnih.gov The choice of solvent is typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). luxembourg-bio.comnih.gov The reaction is usually carried out at room temperature. nih.gov An excess of the protected amino acid and coupling reagents is often used to drive the reaction to completion. iris-biotech.de

| Coupling Reagent Combination | Additives | Key Features |

| TBTU/HOBt | DIEA | Efficient for Boc-amino acid couplings, often used in automated synthesis. luxembourg-bio.com |

| TBTU/6-Cl-HOBt | - | Used in fragment condensation. nih.gov |

| DIC/HOBt | - | Minimizes racemization, especially for sensitive residues. bachem.com |

| HATU/HOAt | DIEA | Effective for fragment condensation in solution phase. nih.govnih.gov |

Resin Chemistries Compatible with Boc-D-Asn(Trt)-OH in SPPS

The selection of the solid support is critical in Boc-SPPS. The linkage of the peptide to the resin must be stable to the repetitive TFA treatments used for Boc group removal but cleavable under specific, usually stronger, acidic conditions at the end of the synthesis.

For the synthesis of peptide acids, resins like 4-methoxybenzhydryl resin are suitable. google.com In Boc/Bzl chemistry, p-alkoxybenzyl alcohol resin (Wang resin) and phenylacetamidomethyl (PAM) resins are commonly employed. luxembourg-bio.comiris-biotech.de The final cleavage of the peptide from these resins and the removal of side-chain protecting groups like Trt are typically achieved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.combeilstein-journals.org

| Resin Type | Linker Type | Final Cleavage Conditions | Resulting C-terminus |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., HF, TFA) iris-biotech.deiris-biotech.de | Carboxylic Acid |

| PAM Resin | Phenylacetamidomethyl | Strong Acid (e.g., HF) luxembourg-bio.com | Carboxylic Acid |

| 4-Methoxybenzhydryl Resin | Benzhydryl | Acid google.com | Carboxylic Acid |

Automated SPPS Protocols Utilizing Boc-D-Asn(Trt)-OH

The repetitive nature of SPPS makes it highly amenable to automation. iris-biotech.de Automated peptide synthesizers perform the cycles of deprotection, washing, and coupling according to pre-programmed protocols. Boc-D-Asn(Trt)-OH is readily used in these automated systems. luxembourg-bio.comresearchgate.net Protocols are optimized for factors like reaction times, reagent concentrations, and washing steps to ensure high coupling efficiencies. luxembourg-bio.com For instance, a protocol might involve a 30-minute cycle for the addition of a single amino acid. luxembourg-bio.com The use of efficient coupling reagents like TBTU/HOBt has been optimized for automated Boc-based SPPS. luxembourg-bio.com

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, especially for the large-scale production of peptides and the synthesis of complex peptide fragments.

Fragment Condensation Strategies

In a fragment condensation approach, smaller protected peptide segments are synthesized independently and then coupled together in solution. Boc-D-Asn(Trt)-OH can be incorporated into these fragments. For example, a protected peptide fragment containing Asn(Trt) can be synthesized and then coupled with another fragment to form a larger peptide. nih.govresearchgate.net This strategy was employed in the synthesis of hemopressin and its analogs, where a C-terminal heptapeptide (B1575542) fragment, H-Asn(Trt)-Phe-Lys(Boc)-Phe/Leu-Leu-Ser(But)-)His(Trt)-OBut, was assembled and then coupled to N-terminal fragments. nih.gov The coupling of these large, protected fragments is often achieved using potent activating reagents like HATU or TBTU in solution. nih.gov This approach allows for the purification of intermediates, potentially leading to a final product of higher purity.

Solution-Phase Coupling Reagents and Conditions

In solution-phase peptide synthesis, the formation of the amide bond between two amino acids requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of the other. The selection of coupling reagents and reaction conditions is critical to ensure high yields and prevent side reactions, most notably racemization. Boc-D-Asn(Trt)-OH is compatible with a wide range of modern coupling reagents.

Commonly employed coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). mdpi.comnih.gov These are often used in conjunction with a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amine and facilitate the coupling reaction. acs.orgpeptide.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are also utilized, typically with the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 6-Chloro-1-hydroxy-benzotriazole (6-Cl-HOBt). mdpi.comnih.govresearchgate.net The combination of DIC and HOBt is a well-established method for minimizing epimerization. google.com

The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) being the most common due to its excellent solvating properties for protected peptides. mdpi.comacs.org Dichloromethane (DCM) is also frequently used, sometimes in a mixture with DMF. mdpi.comresearchgate.net Reaction times can vary from minutes to several hours, and temperatures are typically maintained at room temperature to minimize side reactions. mdpi.comresearchgate.net

| Coupling Reagent | Additive | Base | Common Solvents | Typical Conditions |

|---|---|---|---|---|

| HATU | HOAt (intrinsic) | DIPEA, NMM | DMF | Room temperature, 0.5-2 hours mdpi.comnih.gov |

| HBTU | HOBt (intrinsic) | DIPEA | DMF, NMP | Room temperature, 0.5-2 hours mdpi.comnih.gov |

| PyBOP | HOBt (intrinsic) | DIPEA | DMF | Room temperature, hours nih.gov |

| DIC | HOBt | DIPEA | DMF, DCM, or a mixture | Room temperature, 4 hours mdpi.comgoogle.com |

Contribution to Macrocyclization Strategies in Peptide Synthesis

Macrocyclization is a key strategy for constraining the conformation of peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. Boc-D-Asn(Trt)-OH is frequently incorporated into linear peptide precursors destined for cyclization.

The synthesis of the linear peptide precursor is commonly performed on a solid support, a technique known as solid-phase peptide synthesis (SPPS). mdpi.com For the assembly of precursors intended for solution-phase cyclization, a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often chosen. mdpi.comresearchgate.net This allows for the cleavage of the fully protected peptide from the resin under mild acidic conditions, leaving the side-chain protecting groups, including the Trt group on the D-Asn residue, intact. mdpi.com

The assembly of the peptide chain on the resin follows standard SPPS protocols, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary Nα-protection due to its orthogonality with the Boc/Trt side-chain protection scheme. mdpi.comresearchgate.net Each coupling step involves the activation of the incoming Fmoc-protected amino acid (which can include Fmoc-Asn(Trt)-OH or Fmoc-D-Orn(Boc)-OH) with reagents like HBTU or HATU and a base such as DIPEA in a solvent like DMF or NMP. mdpi.comresearchgate.net Following the completion of the linear sequence, the peptide is cleaved from the resin. Mild cleavage cocktails, such as 1-20% trifluoroacetic acid (TFA) in DCM or hexafluoroisopropanol (HFIP) in DCM, are used to release the peptide while preserving the side-chain protecting groups. mdpi.comresearchgate.net

| Resin Type | Typical Linear Peptide Assembly Chemistry | Cleavage Reagent for Protected Peptide | Purpose of Mild Cleavage |

|---|---|---|---|

| 2-Chlorotrityl chloride (2-CTC) | Fmoc-SPPS | 1-20% TFA in DCM, or HFIP in DCM | To release the peptide from the resin with side-chain protecting groups intact for subsequent solution-phase cyclization. mdpi.comresearchgate.net |

Once the protected linear peptide containing the D-Asn(Trt) residue is cleaved from the solid support, the head-to-tail macrocyclization is performed in solution. This step is carried out under high-dilution conditions (typically 1-5 mM) to favor the intramolecular cyclization reaction over intermolecular polymerization. mdpi.com The choice of cyclization reagents is critical for achieving good yields. Reagents such as HBTU, HATU, and PyBOP, in the presence of a base like DIPEA, are commonly used to mediate the macrolactamization. mdpi.comnih.gov The reaction is typically performed in DMF at room temperature over a period ranging from several hours to a few days. mdpi.com Following cyclization, the remaining side-chain protecting groups, including the Trt and Boc groups, are removed using a strong acid cocktail, such as TFA with scavengers like triisopropylsilane (B1312306) (TIS) and water, to yield the final macrocyclic peptide. mdpi.com

| Cyclization Reagent | Base | Solvent | Typical Concentration | Final Deprotection Cocktail |

|---|---|---|---|---|

| HBTU | DIPEA | DMF | 1 mM | TFA/TIPS/DCM or TFA/TIPS/H₂O mdpi.comresearchgate.net |

| HATU | DIPEA | DMF | 1 mM | TFA/TIPS/H₂O mdpi.com |

| PyBOP | DIPEA | DMF | 1-5 mM | TFA-based cocktails nih.gov |

Integration in Non-Ribosomal Peptide Synthesis (NRPS) Research Methodologies

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPS). beilstein-journals.orgnih.gov These peptides often possess complex structures, including macrocycles, and incorporate non-proteinogenic amino acids like D-amino acids. nih.govuni-marburg.de Many NRPs, such as the antibiotic daptomycin (B549167) and the tyrocidines, exhibit potent biological activities. nih.govgoogle.com

The chemical synthesis of NRPs and their analogues is a vital research area for studying structure-activity relationships and developing new therapeutic agents. Boc-D-Asn(Trt)-OH is a key component in the total synthesis and analogue generation of such NRPs. For instance, in the synthesis of daptomycin analogues, Fmoc-D-Asn(Trt)-OH is incorporated into the linear peptide precursor using standard solid-phase peptide synthesis (SPPS) protocols. acs.orggoogle.com Similarly, in the creation of libraries of tyrocidine analogues, L-Asn has been used as an anchoring point to the solid support, and the synthesis involves the incorporation of various amino acids, including D-isomers, using Fmoc chemistry. nih.gov The use of chemoenzymatic approaches, where chemically synthesized precursors are cyclized by NRPS thioesterase domains, represents a powerful strategy that leverages the efficiency and selectivity of biological catalysts. beilstein-journals.orgnih.gov The chemical synthesis portion of these methodologies relies on building blocks like Boc-D-Asn(Trt)-OH to construct the necessary linear precursors.

Application in Peptidomimetic and Analogue Synthesis

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. Boc-D-Asn(Trt)-OH is utilized in the synthesis of peptidomimetics and peptide analogues where the native D-asparagine residue is retained or where its incorporation is desired for specific biological activity.

A prominent example is the synthesis of daptomycin and its analogues. Daptomycin is a cyclic lipodepsipeptide antibiotic containing a D-asparagine residue. acs.orggoogle.com The total synthesis of daptomycin and the generation of its analogues for structure-activity relationship studies heavily rely on SPPS, where Fmoc-D-Asn(Trt)-OH is used as one of the building blocks to assemble the linear peptide chain. acs.orggoogle.com For example, in the synthesis of wollamide B, another cyclic hexapeptide with antimycobacterial activity, Fmoc-Asn(Trt)-OH is loaded onto the resin at the beginning of the synthesis. mdpi.comresearchgate.net The subsequent assembly of the linear peptide, cleavage, and solution-phase cyclization lead to the final product. mdpi.com These synthetic routes demonstrate the integral role of protected asparagine derivatives in constructing complex peptide analogues and peptidomimetics.

Challenges and Methodological Advancements in Syntheses Involving Boc D Asn Trt Oh

Minimization of Epimerization During Coupling Reactions

Epimerization, the change in the configuration of a chiral center, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. The risk of epimerization is heightened during the activation of the carboxylic acid of the amino acid for coupling.

Factors Influencing Epimerization:

| Factor | Influence on Epimerization |

| Coupling Reagents | The choice of coupling agent is critical. While some reagents can lead to higher epimerization rates, others, like ynamides, have shown good efficiency with low epimerization. mdpi.com |

| Solvents | Polar solvents like DMF can increase the rate of epimerization. u-tokyo.ac.jp Conversely, solvent mixtures like chloroform (B151607) and trifluoroethanol have been shown to dissolve peptides while suppressing epimerization. u-tokyo.ac.jp |

| Temperature | Lower temperatures generally suppress epimerization. u-tokyo.ac.jp |

| Additives | Additives like 7-HOAt and HOOBt have been found to be effective in inhibiting epimerization. u-tokyo.ac.jp |

| Steric Hindrance | Amino acid residues with bulky side chains can be more prone to epimerization. u-tokyo.ac.jp |

Strategies for Minimization:

A key strategy to minimize epimerization involves the careful selection of coupling reagents and conditions. For instance, the use of certain coupling agents in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can reduce the extent of racemization. u-tokyo.ac.jp Additionally, controlling the reaction temperature and choosing appropriate solvents are crucial for maintaining the stereochemical integrity of the peptide chain. u-tokyo.ac.jp

Strategies to Address Aggregation Phenomena in Peptide Synthesis

Peptide chain aggregation during SPPS is a major obstacle, particularly for longer or more hydrophobic sequences. peptide.com Aggregation can hinder coupling and deprotection steps, leading to incomplete reactions and low yields. peptide.comsigmaaldrich.com Peptides with a high content of hydrophobic residues are particularly prone to aggregation. proimmune.com

Approaches to Mitigate Aggregation:

| Strategy | Description |

| Resin Choice | Utilizing a resin with a low substitution level can reduce aggregation, especially for long peptides. peptide.com Resins like TentaGel or SURE™ may also be beneficial. peptide.com |

| Solvent Modification | Switching to solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonds causing aggregation. peptide.com A mixture of DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate at elevated temperatures has also been used. sigmaaldrich.com |

| Chaotropic Salts | The addition of chaotropic salts such as CuLi, NaClO4, or KSCN can disrupt the secondary structures that lead to aggregation. peptide.com |

| Microwave Synthesis | Microwave-assisted synthesis can accelerate reactions and disrupt intermolecular hydrogen bonding, thereby reducing aggregation. mblintl.comfrontiersin.org |

| Structural Modifications | Incorporating pseudoprolines, depsipeptides, or backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that causes aggregation. peptide.commblintl.com |

| Solubilizing Agents | The use of detergents or other solubilizing agents can help prevent aggregation by disrupting hydrophobic interactions. mblintl.com |

Managing Side Reactions Specific to Asparagine Residues in Peptide Chemistry

Asparagine residues are susceptible to several side reactions during peptide synthesis. One of the most common is the dehydration of the side-chain amide to form a nitrile (β-cyano-alanine), particularly during the carboxyl activation step. scite.aicapes.gov.br Protecting the side-chain amide with groups like trityl (Trt) is a primary strategy to prevent this. peptide.comajol.info

Another significant side reaction is the formation of an aspartimide intermediate. peptide.comresearchgate.net This occurs through the cyclization of the peptide backbone, particularly when the asparagine is followed by specific amino acids like glycine, alanine, or serine. peptide.com Aspartimide formation can lead to a mixture of α- and β-peptides and racemization. peptide.comiris-biotech.de

Strategies to Prevent Asparagine-Related Side Reactions:

Side-Chain Protection: The use of a side-chain protecting group like Trityl (Trt) on the asparagine amide is crucial to prevent dehydration. peptide.comajol.info

Controlling Deprotection Conditions: Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can reduce aspartimide formation. peptide.com

Backbone Protection: Utilizing backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the preceding amino acid can prevent aspartimide formation. peptide.comiris-biotech.de

Bulky Protecting Groups: Employing sterically demanding protecting groups on the aspartic acid side chain can hinder the formation of the aspartimide ring. iris-biotech.debiotage.com

Pseudoprolines: The incorporation of pseudoproline dipeptides can influence the peptide conformation and reduce the likelihood of aspartimide formation. iris-biotech.de

Optimization of Cleavage and Deprotection Regimes

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. The trityl group on the asparagine side chain is acid-labile and is typically removed during the final cleavage with trifluoroacetic acid (TFA). peptide.com However, the efficiency of this deprotection can be influenced by the peptide sequence and the cleavage cocktail composition.

Incomplete deprotection of the Asn(Trt) group has been observed, particularly when it is at the N-terminus of the peptide or in the vicinity of a reduced peptide bond. nih.govnih.gov This can lead to impure products and lower yields. nih.gov Extending the cleavage time can sometimes overcome this issue. sigmaaldrich.com

Factors in Cleavage and Deprotection:

| Factor | Description |

| Cleavage Cocktail | The composition of the cleavage cocktail is critical. Scavengers like triisopropylsilane (B1312306) (TIS) are often included to quench the reactive trityl cations released during cleavage, preventing side reactions. peptide.com |

| N-terminal Asn(Trt) | Sluggish deprotection of N-terminal Asn(Trt) residues may require extended cleavage times. nih.govsigmaaldrich.com |

| Presence of other sensitive residues | If the peptide contains other sensitive residues like tryptophan or methionine, specific scavengers must be added to the cleavage cocktail to prevent their modification. sigmaaldrich.com |

Impact of Building Block Purity on Peptide Purity in Research

The purity of the amino acid building blocks, including Boc-D-Asn(Trt)-OH, has a direct and significant impact on the purity of the final synthesized peptide. sigmaaldrich.comgyrosproteintechnologies.com Impurities in the starting materials can be incorporated into the growing peptide chain, leading to a variety of unwanted byproducts that can be difficult and costly to remove during purification. iris-biotech.deresearchgate.net

Common Impurities in Amino Acid Derivatives and Their Effects:

| Impurity | Effect on Peptide Synthesis |

| Enantiomeric Impurities (D/L) | Leads to the incorporation of the wrong stereoisomer, resulting in diastereomeric peptides that are often difficult to separate. sigmaaldrich.com |

| Free Amino Acids | Can cause the insertion of multiple copies of the intended amino acid. sigmaaldrich.comnih.gov |

| Di-peptides | Can be incorporated into the peptide chain, leading to deletion sequences. nih.gov |

High-purity building blocks, with low levels of enantiomeric and other chemical impurities, are essential for achieving high yields of pure peptides, minimizing synthesis failures, and ensuring the reproducibility of the synthesis. sigmaaldrich.com

Sustainable Approaches to Peptide Synthesis Utilizing Related Derivatives

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. ambiopharm.comresearchgate.net This involves minimizing waste, using less hazardous solvents and reagents, and developing more energy-efficient processes. ambiopharm.compolypeptide.com

Green Chemistry Strategies in Peptide Synthesis:

Solvent Recycling: Implementing systems to recover and reuse solvents like acetonitrile (B52724) (ACN) and dimethylformamide (DMF) significantly reduces hazardous waste. ambiopharm.com

Greener Solvents: Research into and application of more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are ongoing. acs.org

Efficient Reagent Use: Optimizing synthesis methods to use reagents more efficiently reduces waste and cost. ambiopharm.com

Alternative Technologies: The use of technologies like flow chemistry, membrane-based reactor systems, and enzymatic peptide ligation offers greener alternatives to traditional methods. acs.org

Renewable Resources: Utilizing amino acids derived from natural and renewable sources, such as through fermentation, aligns with sustainability goals. lubrizol.com

Analytical Methodologies for Research Scale Characterization of Boc D Asn Trt Oh and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Monitoring Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for monitoring the progress of reactions involving Boc-D-Asn(Trt)-OH and for assessing the purity of the final peptide conjugates. chempep.comsigmaaldrich.com These techniques are primarily employed in a reversed-phase format (RP-HPLC), which separates molecules based on their hydrophobicity.

The purity of commercially available Boc-D-Asn(Trt)-OH is typically greater than 98%, as determined by HPLC analysis. luc.eduresearchgate.net During solid-phase peptide synthesis (SPPS), RP-HPLC is used to analyze the crude peptide after cleavage from the resin. This analysis provides a profile of the synthesized peptide, allowing for the identification of the desired product and any impurities that may have formed due to incomplete reactions or side reactions.

A common mobile phase system for the analysis of protected peptides consists of a gradient of water and acetonitrile (B52724), with an acidic modifier such as 0.1% trifluoroacetic acid (TFA). chempep.comamericanpeptidesociety.org The TFA acts as an ion-pairing agent, improving peak shape and resolution. However, it is important to note that prolonged exposure to acidic conditions, even the relatively mild acidity of 0.1% TFA, can lead to the gradual removal of the acid-labile Boc protecting group. peptide.com Therefore, analysis should be performed promptly, and fractions collected for further analysis should be neutralized or lyophilized to prevent degradation. peptide.com

Detection is typically carried out using a UV detector, with wavelengths of 214 nm and 280 nm being common for peptide analysis. The absorbance at 214 nm corresponds to the peptide backbone, while 280 nm is used for aromatic residues, such as the trityl group in Boc-D-Asn(Trt)-OH.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. researchgate.netsemanticscholar.org This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.netiris-biotech.de UHPLC is particularly valuable for the analysis of complex peptide mixtures and for high-throughput screening applications. semanticscholar.orgresearchgate.net

Table 1: Typical RP-HPLC/UHPLC Parameters for Analysis of Boc-D-Asn(Trt)-OH and its Peptide Conjugates

| Parameter | Typical Conditions | Notes |

| Column | C18, C8 | C18 is the most common stationary phase for peptide analysis. |

| Mobile Phase A | Water + 0.1% TFA | TFA is a common ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is the organic modifier used to elute the analytes. |

| Gradient | Linear gradient from low %B to high %B | The specific gradient depends on the hydrophobicity of the peptide. |

| Flow Rate | 0.5-1.5 mL/min (HPLC), 0.2-0.6 mL/min (UHPLC) | Flow rates are lower for UHPLC due to smaller column dimensions. |

| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for the Trityl group. |

| Column Temperature | 25-40 °C | Temperature can be optimized to improve separation. |

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Boc-D-Asn(Trt)-OH and to confirm the structure of its peptide conjugates. The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected amino acids and peptides. peptide.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a capillary at a high voltage, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For Boc-D-Asn(Trt)-OH, with a molecular weight of 474.56 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 475.57. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 497.55) or potassium [M+K]⁺ (m/z 513.65), may also be observed. While ESI is a soft ionization method, fragmentation can occur, particularly the loss of the labile Boc group (100.12 g/mol ) or the trityl group (243.33 g/mol ). This can be minimized by using gentle source conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of large biomolecules, including peptides and proteins. In MALDI-TOF MS, the sample is co-crystallized with a matrix material on a target plate. The target is then irradiated with a laser, which causes the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

The choice of matrix is critical in MALDI-TOF MS analysis of protected peptides to avoid the cleavage of acid-labile protecting groups. Acidic matrices can cause the loss of the Boc and Trityl groups. Neutral matrices are therefore preferred for the analysis of such sensitive compounds. chempep.com

Both ESI-MS and MALDI-TOF MS are invaluable for confirming the successful incorporation of Boc-D-Asn(Trt)-OH into a peptide chain. The observed molecular weight of the resulting peptide conjugate should correspond to the sum of the molecular weights of the constituent amino acids, minus the mass of water for each peptide bond formed.

Table 2: Expected Molecular Ion Peaks for Boc-D-Asn(Trt)-OH in Mass Spectrometry

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₈H₃₁N₂O₅⁺ | 475.22 |

| [M+Na]⁺ | C₂₈H₃₀N₂O₅Na⁺ | 497.20 |

| [M+K]⁺ | C₂₈H₃₀N₂O₅K⁺ | 513.18 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Synthetic Outcomes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of Boc-D-Asn(Trt)-OH and its peptide conjugates. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the identity and purity of the compound and to elucidate the outcome of synthetic steps.

In the ¹H NMR spectrum of Boc-D-Asn(Trt)-OH, characteristic signals are expected for the protons of the Boc and Trityl protecting groups. The nine equivalent protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet at approximately 1.4 ppm. The protons of the three phenyl rings of the Trityl group will produce a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The protons of the asparagine backbone and side chain will also have distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the Trityl group. The chemical shifts of the backbone and side-chain carbons can be used to confirm the structure of the amino acid derivative.

NMR spectroscopy is particularly useful for monitoring the progress of peptide synthesis. For example, upon successful coupling of Boc-D-Asn(Trt)-OH to a growing peptide chain, the signal corresponding to the carboxylic acid proton will disappear. Furthermore, changes in the chemical environment of the protons and carbons near the newly formed peptide bond can be observed. In the final peptide, the presence of the characteristic signals for the Trityl group confirms that the side-chain protection is intact.

Table 3: Anticipated ¹H NMR Chemical Shifts for Key Protons in Boc-D-Asn(Trt)-OH

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Boc (-(CH₃)₃) | ~1.4 | Singlet |

| Trityl (Ar-H) | ~7.2 - 7.5 | Multiplet |

| α-CH | ~4.2 - 4.5 | Multiplet |

| β-CH₂ | ~2.5 - 2.8 | Multiplet |

| NH (Amide) | Variable | Broad Singlet |

| NH (Boc) | Variable | Broad Singlet |

Spectrophotometric Methods for Protecting Group Monitoring

Spectrophotometric methods offer a convenient and quantitative way to monitor the removal of protecting groups during solid-phase peptide synthesis. For Boc-D-Asn(Trt)-OH, the cleavage of the Trityl group from the asparagine side chain can be monitored using UV-Vis spectrophotometry.

The Trityl group is typically removed under acidic conditions, often using a solution of trifluoroacetic acid (TFA). Upon cleavage, the Trityl group is released as a stable triphenylmethyl cation (trityl cation), which is intensely colored and exhibits a strong absorbance in the visible region of the electromagnetic spectrum. chempep.comamericanpeptidesociety.org The trityl cation has a characteristic yellow color and displays absorption maxima at approximately 410 nm and 435 nm. chempep.comamericanpeptidesociety.org

The Beer-Lambert law can be applied to quantify the amount of trityl cation released, which directly corresponds to the amount of deprotected amino acid. By measuring the absorbance of the cleavage solution at the appropriate wavelength, the progress of the deprotection reaction can be monitored in real-time. This method is also commonly used to determine the loading of the first amino acid onto a 2-chlorotrityl chloride resin.

It is important to use a consistent cleavage cocktail and to have an accurate extinction coefficient for the trityl cation under the specific experimental conditions to ensure accurate quantification.

Table 4: UV-Vis Absorption Properties of the Trityl Cation

| Chromophore | Solvent System | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Trityl Cation | 2% TFA in CHCl₃ | 410, 435 | ~38,000 |

Qualitative Tests for Coupling Completion in SPPS (e.g., Kaiser Test)

Qualitative tests are essential for monitoring the completion of coupling reactions at each step of solid-phase peptide synthesis (SPPS). The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive and widely used method for detecting the presence of free primary amines on the resin-bound peptide. chempep.compeptide.com

The test is performed by taking a small sample of the resin after the coupling reaction and treating it with a solution of ninhydrin in the presence of pyridine (B92270) and phenol (B47542) at an elevated temperature. sigmaaldrich.compeptide.com If free primary amines are present, indicating an incomplete coupling reaction, a characteristic deep blue or purple color develops. A negative result, where the resin beads and the solution remain yellow or colorless, signifies that the coupling reaction has gone to completion. sigmaaldrich.com

It is important to note that the Kaiser test has some limitations. It is not reliable for detecting secondary amines, such as the N-terminal proline. peptide.com Additionally, certain amino acids, including asparagine, can give a less intense color or a brownish hue, which can sometimes be misinterpreted. sigmaaldrich.com Therefore, it is crucial to run positive and negative controls to ensure the reliability of the test results.

Despite these limitations, the Kaiser test remains a rapid and valuable tool for the qualitative assessment of coupling efficiency in SPPS, helping to ensure the synthesis of the desired peptide sequence with high fidelity.

Table 5: Interpretation of Kaiser Test Results in SPPS

| Observation | Interpretation | Action |

| Deep blue beads and/or solution | Incomplete coupling; free primary amines present. | Recouple the amino acid. |

| Yellow or colorless beads and solution | Complete coupling; no free primary amines detected. | Proceed to the next deprotection step. |

| Faint blue or brownish color | Potentially incomplete coupling or a characteristic of the specific N-terminal amino acid (e.g., Asn). | Compare with a positive control; consider a recoupling if in doubt. |

Emerging Research Frontiers and Theoretical Considerations

Utilization in the Synthesis of Advanced Biomolecular Probes and Chemical Tools

Boc-D-Asn(Trt)-OH is an important amino acid derivative utilized in the synthesis of specialized peptides with potential therapeutic and diagnostic applications. medchemexpress.com Its incorporation into peptide chains is crucial for creating molecules that can probe biological systems with high specificity. Research has demonstrated its use in the synthesis of metastin derivatives, which are investigated for their potential to inhibit metastasis or tumor growth. medchemexpress.comchemicalbook.commedchemexpress.com The precise architecture of these synthetic peptides, enabled by protected precursors like Boc-D-Asn(Trt)-OH, is essential for their biological activity.

The utility of this compound extends to the creation of various peptide-based tools for research. For instance, it is a building block in solid-phase peptide synthesis (SPPS), a core technology for producing peptides used as antigens for antibody generation, as probes for studying protein-protein interactions, and in the development of peptide-based drugs. sigmaaldrich.commerckmillipore.commedsci.org The D-configuration of the asparagine residue is particularly significant for creating peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic candidates and long-lasting molecular probes. nih.gov Furthermore, asparagine-containing glycopeptides, designed as mimics of cell surface structures, have been synthesized for advanced analytical investigations using techniques like scanning tunneling microscopy (STM). beilstein-journals.org The synthesis of such complex molecules relies on the robust protection strategy afforded by the Boc and Trt groups to ensure successful and high-fidelity assembly. beilstein-journals.org

Role in the Development of DNA-Encoded Chemical Libraries (DECLs)

DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for the discovery of novel bioactive molecules by enabling the synthesis and screening of vast numbers of compounds. delivertherapeutics.comacs.org The success of DECLs hinges on the ability to perform a wide range of chemical reactions reliably on DNA-tagged substrates in aqueous environments. acs.org Peptide-based DECLs, in particular, offer access to a broad chemical space beyond that of natural ribosomal synthesis. delivertherapeutics.com

The incorporation of amino acids with reactive side chains, such as asparagine, presents a significant challenge in both traditional peptide synthesis and DECLs. delivertherapeutics.com The primary amide of the asparagine side chain is prone to dehydration to a nitrile group under certain activation conditions. delivertherapeutics.com To prevent this side reaction and ensure the integrity of the synthesized library members, robust side-chain protection is essential.

While much of the development in peptide DECLs has focused on the Fmoc/tBu strategy, the principles are directly applicable to Boc-based synthesis. delivertherapeutics.comacs.org The use of a trityl (Trt) group to protect the asparagine side chain, as in Boc-D-Asn(Trt)-OH, is a key strategy to overcome the issue of dehydration. delivertherapeutics.com Although a study noted that the coupling of Nα-Fmoc-L-Asn(Trt)-OH to a DNA headpiece failed under the tested conditions, the underlying principle of using Trt protection to prevent side-chain reactions remains a valid and necessary approach that requires optimization for on-DNA synthesis. delivertherapeutics.com The development of DNA-compatible coupling and deprotection methods for building blocks like Boc-D-Asn(Trt)-OH is crucial for expanding the diversity and complexity of peptide DECLs, allowing for the inclusion of D-amino acids and other unnatural building blocks to explore novel therapeutic targets. delivertherapeutics.com

Mechanistic Insights into Protection, Coupling, and Deprotection Reactions

The synthetic utility of Boc-D-Asn(Trt)-OH is defined by the specific roles and chemical lability of its two protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the trityl (Trt) group on the side-chain amide. Understanding the mechanisms of their application and removal is central to successful peptide synthesis.

Protection: The primary function of the protecting groups is to prevent unwanted side reactions during peptide chain elongation. medsci.org

Boc Group: This group protects the α-amino function, preventing it from reacting during the activation and coupling of the carboxylic acid group. medsci.org It is a cornerstone of the Boc/benzyl (Bn) strategy in solid-phase peptide synthesis (SPPS). researchgate.net

Trt Group: The bulky trityl group shields the side-chain amide of asparagine. This protection is critical for two main reasons: it prevents the dehydration of the amide to a nitrile during the coupling step, and it significantly increases the solubility of the amino acid derivative in common organic solvents like DMF, which can otherwise be a limiting factor. sigmaaldrich.comsigmaaldrich.combzchemicals.com

Coupling: The formation of a peptide bond requires the activation of the free carboxylic acid of the incoming Boc-D-Asn(Trt)-OH. This is typically achieved using coupling reagents such as a carbodiimide (B86325) (e.g., DIC) in the presence of an additive like HOBt, or by forming an active ester. The activated carboxyl group then reacts with the free N-terminal amine of the growing peptide chain anchored to the solid support, forming a new peptide bond. merckmillipore.com The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, including racemization. nih.gov

Deprotection: The orthogonal nature of the protecting group strategy allows for selective removal.

Boc Deprotection: After coupling, the temporary Boc group on the newly incorporated asparagine residue is removed to expose the α-amine for the next coupling cycle. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which leaves the side-chain protecting groups and the peptide-resin linkage intact. nih.gov

Trt Deprotection: The Trt group is also acid-labile but is generally more sensitive to acid than the Boc group. It is designed to be removed during the final cleavage step from the resin, typically using stronger acidic conditions (e.g., high concentrations of TFA) that simultaneously cleave other side-chain protecting groups and release the final peptide. sigmaaldrich.com

Table 1: Protecting Groups of Boc-D-Asn(Trt)-OH and Their Functions

| Protecting Group | Protected Functional Group | Purpose in Synthesis | Deprotection Conditions |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino | Prevents self-polymerization and ensures directional peptide bond formation. medsci.org | Mild acid (e.g., Trifluoroacetic acid, TFA) for iterative deprotection in SPPS. nih.gov |

| Trt (Trityl) | Side-Chain Amide (γ-amide) | Prevents dehydration to nitrile during activation; improves solubility. sigmaaldrich.comsigmaaldrich.combzchemicals.com | Mild to strong acidic conditions (e.g., TFA), typically during final peptide cleavage. |

Computational Chemistry Approaches to Study Conformation and Reactivity

While specific computational studies focusing exclusively on Boc-D-Asn(Trt)-OH are not widely documented, computational chemistry offers powerful tools to investigate the molecule's properties and behavior in synthetic environments. Such theoretical approaches can provide insights that are difficult to obtain through experimental means alone.

Potential applications of computational chemistry in this context include:

Conformational Analysis: The bulky trityl group imposes significant steric constraints. Molecular mechanics and molecular dynamics (MD) simulations could be used to explore the preferred conformations of Boc-D-Asn(Trt)-OH itself and, more importantly, how the Asn(Trt) residue influences the local and global conformation of a growing peptide chain. This could help predict and understand phenomena like peptide aggregation during synthesis.

Reactivity and Mechanistic Studies: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and reactivity of the molecule. These methods could elucidate the transition states and energy barriers for key reactions, including:

The coupling reaction, providing insight into the mechanism of different activating agents.

The acid-catalyzed deprotection of both the Boc and Trt groups, helping to rationalize their differential lability.

Potential side reactions, such as the dehydration of the side-chain amide, to understand why the Trt group is effective at its prevention.

Solubility Prediction: Computational models can be used to predict the solubility of protected amino acids and peptides in various solvents. This could aid in the rational selection of solvents and conditions to improve synthetic outcomes, complementing experimental observations that Trt-protected derivatives have enhanced solubility.

By providing a molecular-level understanding of structure and reactivity, computational studies can guide the design of more efficient synthetic protocols and novel protecting group strategies for asparagine and other challenging amino acids.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Asn(Trt)-OH, and how can its purity be validated?

- Methodological Answer : Boc-D-Asn(Trt)-OH is typically synthesized via sequential protection of the amino and side-chain functional groups. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the trityl (Trt) group shields the asparagine side chain. Solid-phase peptide synthesis (SPPS) is commonly employed, with coupling agents like HBTU or DIC facilitating amide bond formation.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm) is used to assess purity. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity by verifying proton environments (e.g., Trt aromatic protons at ~7.2 ppm and Boc tert-butyl protons at ~1.4 ppm). Mass spectrometry (MS) ensures correct molecular weight (MW: 374.4 g/mol) .

Q. What analytical techniques are recommended for characterizing Boc-D-Asn(Trt)-OH, and how do they ensure structural integrity?

- Analytical Workflow :

- HPLC : Quantifies purity (>95% is typical for research-grade material) and detects impurities.

- NMR : 1H and 13C NMR spectra confirm stereochemistry (D-configuration) and absence of racemization.

- MS : Electrospray ionization (ESI-MS) validates molecular ion peaks.

Q. Why are the Boc and Trt protecting groups selected for asparagine derivatives in peptide synthesis?

- Boc Group : Provides orthogonal protection under acidic conditions (e.g., TFA cleavage), compatible with SPPS.

- Trt Group : Stabilizes the asparagine side chain during synthesis, preventing β-elimination or side reactions. It is selectively removed under mild acidic conditions (e.g., 1% TFA in DCM) without disrupting the Boc group.

- Trade-offs : Trt’s bulkiness may reduce coupling efficiency in sterically hindered sequences, requiring optimization of reaction time or temperature .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of Boc-D-Asn(Trt)-OH in solid-phase peptide synthesis to minimize racemization?

- Optimization Strategies :

- Coupling Agents : Use DIC/Oxyma Pure or HATU instead of HOBt/DIC to enhance activation.

- Temperature : Perform couplings at 0–4°C to reduce racemization.

- Solvent : Low-dielectric solvents like DMF or NMP improve reagent solubility.

Q. What strategies are effective in resolving discrepancies in reported solubility data for Boc-D-Asn(Trt)-OH across different studies?

- Root Cause Analysis : Contradictions often arise from variations in solvent polarity, temperature, or residual protecting groups. For example, incomplete Trt removal increases hydrophobicity.

- Experimental Design :

Standardize solvent systems (e.g., DMSO for stock solutions).

Use dynamic light scattering (DLS) to detect aggregation.

Compare solubility in aqueous buffers (pH 4–8) to assess ionization effects.

- Data Reconciliation : Cross-reference with studies using identical analytical conditions and lot-specific certificates of analysis (CoA) .

Q. How does the steric bulk of the Trt group influence the conformational dynamics of peptides containing Boc-D-Asn(Trt)-OH?

- Impact on Conformation : The Trt group restricts side-chain rotation, stabilizing β-turn or helical motifs in model peptides. This is verified via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations.

- Methodological Considerations :

- CD Spectroscopy : Monitor changes in ellipticity at 208 nm (α-helix) or 215 nm (β-sheet).

- MD Simulations : Use force fields (e.g., AMBER) to model Trt’s steric effects on peptide folding.

Q. What are the best practices for storing Boc-D-Asn(Trt)-OH to ensure long-term stability?

- Storage Conditions :

- Temperature : –20°C in airtight, desiccated containers to prevent hydrolysis.

- Solvent : Avoid aqueous solutions; lyophilize and store as a powder.

Data Reliability and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for Boc-D-Asn(Trt)-OH?

- Troubleshooting Workflow :

Verify instrument calibration (e.g., NMR referencing to TMS).

Compare data with primary literature from authoritative journals (e.g., Journal of Organic Chemistry).

Replicate experiments using vendor-provided reference standards.

- Case Study : Discrepancies in melting points may stem from polymorphic forms. X-ray diffraction (XRD) can identify crystalline vs. amorphous states .

Q. What ethical and documentation standards apply when publishing synthetic protocols involving Boc-D-Asn(Trt)-OH?

- Ethical Guidelines :

- Reproducibility : Disclose lot numbers, purity, and vendor details.

- Data Sharing : Deposit spectral data (NMR, MS) in repositories like PubChem or Zenodo.

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.